molecular formula C9H9ClF2N2O B2805947 5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine CAS No. 2198021-72-4

5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine

Cat. No.: B2805947
CAS No.: 2198021-72-4
M. Wt: 234.63
InChI Key: LHQHIZBLMXSDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methoxy group linked to a 3,3-difluorocyclobutyl moiety and a chlorine atom at the 5-position. Its molecular formula is C₁₀H₁₀ClF₂N₂O, with a molecular weight of 256.65 g/mol. This compound is of interest in medicinal chemistry and agrochemical research due to the synergistic effects of its electron-withdrawing (Cl, F) and lipophilic (cyclobutyl) substituents, which may enhance bioavailability and target binding .

Properties

IUPAC Name

5-chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O/c10-7-3-13-8(14-4-7)15-5-6-1-9(11,12)2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQHIZBLMXSDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with 3,3-difluorocyclobutanol in the presence of a base and a suitable solvent. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine involves its interaction with specific molecular targets. The chloro and difluorocyclobutylmethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects depending on the context of its use.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table compares key structural and functional features of 5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine with related compounds identified in the evidence:

Compound Name Molecular Formula Substituents at Pyrimidine Core Molecular Weight (g/mol) Notable Features Reference
Target Compound C₁₀H₁₀ClF₂N₂O 5-Cl, 2-OCH₂(3,3-F₂-cyclobutyl) 256.65 High lipophilicity; fluorinated cyclobutyl
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine C₁₇H₁₀ClF₃N₂O 5-(4-Cl-phenyl), 2-O-(3-CF₃-phenyl) 356.73 Bulky aromatic substituents; strong electron withdrawal
4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine C₇H₆ClN₅O₂ 4-Cl, 5-NO₂, 2-NH-cyclopropyl 227.61 Nitro group enhances reactivity; cyclopropyl amine
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine C₆H₄BrClN₄ 5-Br, 2-Cl, fused pyrrole ring 247.48 Planar fused-ring system; halogenated
2-[(4-Chlorobenzyl)sulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine C₁₇H₁₁Cl₂F₃N₄S 2-SCH₂(4-Cl-phenyl), 5-(Cl/CF₃-pyridinyl) 461.26 Sulfur linker; dual heterocyclic motifs

Key Differences in Physicochemical and Functional Properties

Lipophilicity and Bioavailability: The 3,3-difluorocyclobutyl group in the target compound introduces moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the trifluoromethylphenoxy group in the C₁₇H₁₀ClF₃N₂O analogue () increases hydrophobicity but may reduce aqueous solubility .

Electronic Effects :

  • The 5-chloro substituent in the target compound provides mild electron withdrawal, whereas the 5-nitro group in C₇H₆ClN₅O₂ () strongly activates the pyrimidine ring for nucleophilic substitution reactions .

The target compound’s methoxy-cyclobutyl side chain offers conformational flexibility for target-specific interactions .

Synthetic Accessibility :

  • The target compound’s difluorocyclobutyl group requires specialized fluorination techniques, while analogues like C₁₇H₁₀ClF₃N₂O () rely on trifluoromethylation, which is more established in industrial synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.